molecular formula C7H6ClNO3 B1354332 2-Chloro-6-methoxynicotinic acid CAS No. 503000-87-1

2-Chloro-6-methoxynicotinic acid

Cat. No.: B1354332
CAS No.: 503000-87-1
M. Wt: 187.58 g/mol
InChI Key: JPBUYRWPJMVZKX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Halogenated Pyridine (B92270) Carboxylic Acids

2-Chloro-6-methoxynicotinic acid is systematically named according to IUPAC nomenclature as 2-chloro-6-methoxypyridine-3-carboxylic acid. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a methoxy (B1213986) group at the 6-position.

This compound belongs to the broader class of halogenated pyridine carboxylic acids, which are heterocyclic compounds that have found extensive use as building blocks in organic synthesis. The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group on the pyridine ring, in addition to the carboxylic acid functionality, imparts a unique electronic and steric profile to the molecule. This distinct substitution pattern influences its reactivity and makes it a versatile synthon for further chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number503000-87-1
Molecular FormulaC₇H₆ClNO₃
Molecular Weight187.58 g/mol
Boiling Point310.391°C at 760 mmHg
Flash Point141.52°C
Density1.43 g/cm³

Significance as a Chemical Scaffold and Intermediate in Advanced Synthesis

The strategic placement of reactive functional groups makes this compound a highly valuable scaffold and intermediate in advanced organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for molecular elaboration.

The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents, including amines, thiols, and alkoxides. This reactivity is central to its utility in building more complex molecular architectures. For instance, derivatives of 2-chloronicotinic acid are important intermediates in the synthesis of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. wwdmag.com

Furthermore, the methoxy group at the 6-position can influence the reactivity of the pyridine ring and can potentially be cleaved to a hydroxyl group, offering another site for functionalization. This trifunctional nature of this compound allows for a stepwise and controlled approach to the synthesis of complex target molecules.

Overview of Research Trajectories and Evolving Methodologies

Research involving nicotinic acid and its derivatives has a long history, with a significant focus on their biological activities and applications in pharmaceuticals and agrochemicals. chemistryjournal.netresearchgate.netnih.gov The development of efficient and sustainable synthetic methods for these compounds has been a continuous area of investigation.

Early synthetic approaches often relied on harsh reaction conditions and stoichiometric reagents. nih.gov However, contemporary research is increasingly focused on the development of greener and more efficient synthetic protocols. This includes the use of catalytic systems, microwave-assisted synthesis, and enzymatic transformations to improve yields, reduce waste, and minimize environmental impact. frontiersin.org

For instance, the synthesis of related 2-chloronicotinic acid derivatives has been optimized to achieve high yields through multi-step processes involving esterification, nucleophilic substitution, and hydrolysis. wwdmag.com While specific methodologies for the large-scale synthesis of this compound are not extensively detailed in publicly available literature, the general trends in pyridine chemistry suggest a move towards more sophisticated and sustainable manufacturing processes.

Ethical Considerations in the Research and Application of Nicotinic Acid Derivatives

The synthesis and application of chemical compounds, including nicotinic acid derivatives, are intrinsically linked to a range of ethical considerations. These encompass the entire lifecycle of a chemical, from its synthesis in the laboratory to its ultimate use and disposal.

A primary ethical imperative in chemical research is the safety of researchers and the minimization of environmental impact. reachemchemicals.com The synthesis of halogenated organic compounds often involves the use of hazardous reagents and can generate toxic waste products. epa.gov Therefore, the principles of green chemistry, which advocate for the use of less hazardous materials and the design of safer chemical processes, are of paramount importance. reachemchemicals.com

Furthermore, the end-use of these compounds, particularly in the development of pharmaceuticals and agrochemicals, raises broader societal questions. The responsible development of new drugs and pesticides requires rigorous testing to ensure their safety and efficacy, as well as transparent communication of their potential risks and benefits. nih.govphrma.org There is also an ethical obligation to consider the accessibility and affordability of any resulting therapeutic agents.

The production of industrial chemicals, including intermediates like chlorinated pyridines, is also subject to environmental regulations aimed at controlling emissions and preventing pollution. epa.govfederalregister.gov Adherence to these regulations is a critical ethical and legal responsibility for chemical manufacturers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBUYRWPJMVZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472126
Record name 2-chloro-6-methoxynicotinic acid
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503000-87-1
Record name 2-chloro-6-methoxynicotinic acid
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Record name 2-chloro-6-methoxypyridine-3-carboxylic acid
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Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Methoxynicotinic Acid and Its Precursors

Directed Synthesis of 2-Chloro-6-methoxynicotinic Acid

The primary route to this compound involves the selective modification of a di-halogenated precursor. This section details the key synthetic steps and the preparation of important derivatives.

Synthesis from 2,6-Dichloronicotinic Acid via Selective Nucleophilic Aromatic Substitution with Methoxide (B1231860)

The synthesis of this compound is commonly achieved through the selective nucleophilic aromatic substitution (SNAr) of 2,6-dichloronicotinic acid with a methoxide source. ambeed.com In a typical procedure, 2,6-dichloronicotinic acid is suspended in methanol (B129727), and a base such as potassium tert-butoxide is added. ambeed.com The reaction mixture is then heated, typically to around 80°C, for an extended period, such as 24 hours, to facilitate the selective replacement of one chlorine atom with a methoxy (B1213986) group. ambeed.com The reaction's success hinges on the higher reactivity of the chlorine atom at the 6-position of the pyridine (B92270) ring towards nucleophilic attack compared to the chlorine at the 2-position. After the reaction is complete, the solvent is removed, and the crude product is treated with a strong acid, like 6 M hydrochloric acid, to precipitate the desired this compound. ambeed.com

ReactantsReagentsSolventTemperatureTimeProduct
2,6-Dichloronicotinic AcidPotassium tert-butoxideMethanol80°C24 hThis compound

Preparation of 2-Chloro-6-methoxynicotinoyl Chloride from this compound using Thionyl Chloride

The conversion of this compound to its corresponding acid chloride, 2-chloro-6-methoxynicotinoyl chloride, is a crucial step for subsequent derivatization. This transformation is typically accomplished using thionyl chloride (SOCl₂). prepchem.com The process involves suspending the this compound in an inert solvent like carbon tetrachloride, followed by the addition of thionyl chloride. prepchem.com The mixture is then refluxed for a period, for instance, 90 minutes, to ensure complete conversion. prepchem.com Thionyl chloride reacts with the carboxylic acid to form the acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. orgsyn.orgyoutube.com After the reaction, the excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude 2-chloro-6-methoxynicotinoyl chloride. prepchem.com Purification can be achieved by azeotropic distillation with a solvent like benzene (B151609) to ensure complete removal of residual thionyl chloride. prepchem.comorgsyn.org

Starting MaterialReagentSolventReaction ConditionProduct
This compoundThionyl chlorideCarbon tetrachlorideReflux2-Chloro-6-methoxynicotinoyl chloride

Synthesis of Methyl 2-Chloro-6-methoxypyridine-3-carboxylate as a Derivative

Methyl 2-chloro-6-methoxypyridine-3-carboxylate is a key derivative of this compound. chemicalbook.com This ester can be synthesized from its parent carboxylic acid. While the direct esterification of this compound is a plausible route, an alternative approach involves the hydrolysis of the methyl ester to obtain the acid. For instance, a solution of methyl 2-methoxy-6-chloronicotinate in methanol can be treated with an aqueous solution of sodium hydroxide (B78521) and heated to reflux. prepchem.com This process saponifies the ester, and subsequent acidification with hydrochloric acid precipitates the 2-methoxy-6-chloronicotinic acid. prepchem.com This indicates that the reverse reaction, the esterification of the carboxylic acid, can be performed to obtain the methyl ester. This derivative is noted for its use in the preparation of aryl-aniline and heteroaryl-aniline compounds for treating skin diseases. chemicalbook.com

ReactantReagentSolventProduct
This compoundMethanol, Acid catalyst-Methyl 2-chloro-6-methoxypyridine-3-carboxylate

Considerations of Regioselectivity and Yield Optimization in Chlorination and Methoxylation

The regioselectivity of nucleophilic aromatic substitution on dihalopyridines is a critical factor in the synthesis of compounds like this compound. Generally, in 2,6-dihalopyridines, the position para to the nitrogen (the 6-position) is more susceptible to nucleophilic attack than the ortho position (the 2-position). This is attributed to the electronic properties of the pyridine ring, where the nitrogen atom withdraws electron density, activating the ring for nucleophilic substitution, particularly at the 2- and 6-positions. The preference for substitution at the 6-position in the synthesis of this compound from 2,6-dichloronicotinic acid with methoxide is a demonstration of this principle. nih.govresearchgate.net

The choice of solvent can significantly influence the regioselectivity. For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, using N,N-dimethylformamide (DMF) and methanol as solvents leads to high regioselectivity for substitution at the 6-position. nih.govresearchgate.net In contrast, using tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) results in the 2-methoxy isomer as the major product. nih.govresearchgate.net Yield optimization involves careful control of reaction parameters such as temperature, reaction time, and the choice of base and solvent to favor the desired regioisomer and maximize its formation.

Synthesis of Related Halogenated/Methoxylated Nicotinic Acid Derivatives

The synthetic principles applied to this compound can be extended to prepare other substituted nicotinic acid derivatives.

Methods for 5-Bromo-6-methoxynicotinic Acid Synthesis: Bromination of 6-Methoxynicotinaldehyde followed by Oxidation

An efficient synthesis for 5-bromo-6-methoxynicotinic acid has been developed. A key strategy involves the bromination of a suitable precursor followed by oxidation. For example, after obtaining a 6-methoxypyridine derivative, such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, bromination can be carried out, followed by alkaline hydrolysis to yield the desired 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. nih.gov While this example illustrates the synthesis of a related bromo-methoxy nicotinic acid, the general principle of introducing a bromine atom onto the pyridine ring and subsequently modifying other functional groups is a common strategy in the synthesis of various halogenated nicotinic acid derivatives.

Strategies for 5-Chloro-2-hydroxy-6-methylnicotinic Acid: Halogenation, Hydroxylation, and Methylation Steps

The synthesis of 5-chloro-2-hydroxy-6-methylnicotinic acid can be achieved through the halogenation of 2-hydroxy-6-methylnicotinic acid. prepchem.comtcichemicals.comsigmaaldrich.comfishersci.cavwr.comchemicalbook.com In a typical procedure, 2-hydroxy-6-methylnicotinic acid is dissolved in an aqueous solution of sodium hydroxide. Subsequently, an aqueous solution of sodium hypochlorite (B82951) is added, and the mixture is stirred at room temperature. prepchem.com Acidification of the reaction mixture with concentrated hydrochloric acid leads to the precipitation of the desired product, 5-chloro-2-hydroxy-6-methyl-3-pyridinecarboxylic acid. prepchem.com The crude product can then be purified by recrystallization. prepchem.com

Synthesis of 2-Methoxynicotinic Acid and its Role as a Precursor

2-Methoxynicotinic acid can serve as a precursor in the synthesis of more complex molecules. For instance, the methyl ester of 2-chloro-6-methylnicotinic acid can be synthesized from 2-chloro-6-methylnicotinic acid via esterification. google.com This methyl ester can then undergo a dechlorination reaction to yield methyl 6-methylnicotinate. google.com In one method, 2-chloro-6-methylnicotinic acid methyl ester is reacted with zinc powder in a mixture of methanol and water, heated to reflux. A solution of formic acid and glacial acetic acid is then added slowly. google.com After the reaction is complete, the product is isolated and purified. google.com

Advanced Synthetic Strategies and Transformations

Advanced synthetic strategies are crucial for the functionalization of pyridine systems, including the derivatives of nicotinic acid. These methods allow for the introduction of a wide range of substituents, although challenges such as regioselectivity need to be addressed.

Cross-Coupling Methodologies Applied to Pyridine Systems (e.g., Stille, Negishi, Suzuki-Miyaura) and Challenges with Regioselectivity

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds in the synthesis of substituted pyridines. The Stille, Negishi, and Suzuki-Miyaura reactions are prominent examples. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgnih.govlibretexts.orgyoutube.comnih.gov

Stille Coupling involves the reaction of an organotin compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It is versatile, but the toxicity of organostannanes is a significant drawback. organic-chemistry.org The reaction has been successfully applied to aryl chlorides and bromides in water, offering an efficient route to biaryls. nih.gov Catalyst systems have been developed to couple aryl mesylates and tosylates with various aryl- and heteroarylstannanes. nih.gov

Negishi Coupling utilizes organozinc compounds, which are less toxic than their tin counterparts. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and is effective for creating C-C bonds between complex intermediates. organic-chemistry.orgwikipedia.orgorgsyn.orgnih.gov Nickel and palladium catalysts are commonly used. wikipedia.org The reaction has been used to synthesize bipyridines and other heterocyclic compounds. orgsyn.org

Suzuki-Miyaura Coupling employs organoboron compounds, which are generally non-toxic and stable. libretexts.orgyoutube.com It is a widely used method for creating biaryl compounds, styrenes, and conjugated systems of alkenes. libretexts.org The reaction is compatible with a broad range of functional groups and is often preferred for its mild conditions. youtube.comnih.gov

A significant challenge in the cross-coupling of dihalogenated pyridines is controlling regioselectivity . Generally, halides at the C2 position (α to the nitrogen) are more reactive than those at more distal positions due to the electronic effects of the nitrogen atom. nih.gov This inherent reactivity bias can make it difficult to synthesize isomers with substitution patterns that are disfavored by the typical cross-coupling selectivity. nih.govnih.gov However, strategies exist to overcome this, such as using mixed halides where the heavier halide preferentially reacts, or employing specific ligands that can influence the site of reaction. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. thieme-connect.comyoutube.comresearchgate.netacs.orgnih.govmdpi.comresearchgate.net In this reaction, a nucleophile replaces a halide on the pyridine ring. The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the nature of other substituents on the ring.

Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack than those at the 3-position. acs.org This is because the negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state. researchgate.net The reaction rate is also affected by the nature of the leaving group, with fluoride (B91410) being more reactive than chloride. nih.gov

SNAr reactions on dihalopyrimidines, which are structurally related to dichloropyridines, show that regioselectivity can be highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com For example, in 2,4-dichloropyrimidines, substitution usually occurs at the C4 position. However, the presence of a strong electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

Halogen Dance Reactions in Nicotinic Acid Derivatives

The halogen dance reaction is a base-catalyzed intramolecular rearrangement of a halogen on an aromatic or heteroaromatic ring. clockss.orgwikipedia.orgrsc.orgwhiterose.ac.ukresearchgate.net This transformation can be a powerful tool for accessing isomers that are difficult to synthesize through conventional methods. wikipedia.orgrsc.org

The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring. clockss.orgwikipedia.org This leads to a series of equilibria involving metalated intermediates, ultimately resulting in the migration of the halogen to a different position. wikipedia.orgwhiterose.ac.uk The final position of the halogen is determined by the thermodynamic stability of the intermediates. wikipedia.org

In pyridine systems, halogen dance reactions have been observed and can provide a route to 1,3-disubstituted and 1,2,3-trisubstituted pyridines. clockss.org The scope of the reaction is influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org While often seen as a side reaction, when controlled, the halogen dance offers a unique synthetic pathway for the functionalization of nicotinic acid derivatives. clockss.org

One-Pot Oxidation Methods for Substituted Nicotinic Acids

The oxidation of substituted pyridines, such as methylpyridines (picolines), is a key method for the production of nicotinic acids. researchgate.netnih.gov Industrially, nicotinic acid is often produced by the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (3-picoline). researchgate.netnih.govmdpi.com

Various oxidizing agents have been employed, including nitric acid, potassium permanganate, and hydrogen peroxide. researchgate.netnih.govgoogle.com The use of nitric acid at high temperatures and pressures is a common industrial method. google.comgoogle.com However, this process can generate nitrous oxide, a potent greenhouse gas. researchgate.netnih.gov

To develop greener and more efficient processes, research has focused on alternative "one-pot" methods. These often involve catalytic systems that can operate under milder conditions. For example, the selective oxidation of 3-methylpyridine to nicotinic acid has been achieved using hydrogen peroxide in the presence of zeolite-based catalysts. oaepublish.com These methods aim to improve the yield and selectivity of the desired nicotinic acid while minimizing waste and environmental impact. mdpi.comoaepublish.com Another approach involves the oxidative ammonolysis of 3-methylpyridine to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid. nih.gov

Asymmetric Synthesis Approaches for Complex Scaffolds Incorporating Nicotinic Acid Moieties

The integration of nicotinic acid moieties into complex, chiral molecular architectures is a significant endeavor in medicinal chemistry, given that such scaffolds are prevalent in numerous bioactive natural products and synthetic drugs. illinois.edursc.org Asymmetric synthesis strategies are crucial for accessing these molecules in an enantiomerically pure form, which is often essential for their desired biological activity. youtube.com Organocatalysis has emerged as a powerful tool for the asymmetric construction of heterocyclic scaffolds. nih.govwiley.com For instance, organocatalytic [4+2] cycloaddition reactions have been developed to synthesize chiral spirocyclic scaffolds, demonstrating the potential to create complex structures with high stereocontrol. nih.gov

One of the major challenges in this area is the development of catalytic systems that can control stereochemistry in the functionalization of the pyridine ring. While direct asymmetric synthesis on the this compound core is not widely reported, general strategies for the asymmetric synthesis of substituted pyridines offer valuable insights. These methods often rely on the use of chiral catalysts to control the formation of stereocenters during the construction of the heterocyclic ring or in subsequent modifications. nih.govorganic-chemistry.org

A key approach involves the use of chiral auxiliaries or catalysts in reactions such as nucleophilic additions, cycloadditions, and cross-coupling reactions to build up the substituted pyridine ring with the desired stereochemistry. For example, the asymmetric synthesis of chiral piperidines, which are hydrogenated derivatives of pyridines, often employs stereoselective aza-Michael reactions. illinois.edu These methodologies could potentially be adapted for the synthesis of more complex nicotinic acid derivatives.

The following table summarizes some asymmetric synthesis approaches that could be relevant for creating complex scaffolds with nicotinic acid moieties.

Methodology Catalyst/Auxiliary Reaction Type Potential Application to Nicotinic Acid Scaffolds
Organocatalytic [4+2] CycloadditionChiral secondary aminesAnnulationConstruction of chiral fused or spirocyclic systems containing a pyridine ring. nih.gov
Asymmetric Aza-Michael ReactionChiral organocatalystsConjugate additionIntroduction of chiral substituents onto a pre-formed pyridine or dihydropyridine (B1217469) ring. illinois.edu
Chiral Lewis Acid CatalysisChiral metal complexesDiels-Alder reactionsEnantioselective formation of cyclohexene (B86901) precursors to chiral pyridines.
Transition Metal-Catalyzed Cross-CouplingChiral phosphine (B1218219) ligandsC-C and C-N bond formationAsymmetric functionalization of the pyridine ring with various substituents. researchgate.net

These approaches highlight the ongoing efforts to develop versatile and efficient methods for the asymmetric synthesis of complex molecules incorporating the nicotinic acid framework. The development of novel catalysts and synthetic strategies continues to be an active area of research, with the goal of enabling the synthesis of a wider range of structurally diverse and biologically active compounds.

Enantioselective Transformations and Stereochemical Control

Enantioselective transformations are critical for the synthesis of single-enantiomer pharmaceutical compounds, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. youtube.com In the context of nicotinic acid derivatives, achieving stereochemical control is essential when these molecules are incorporated into larger, chiral drug candidates.

The stereoselective synthesis of nitrogen-containing heterocycles is a well-established field, with numerous methods available for controlling the stereochemistry of reactions involving these scaffolds. illinois.edu For instance, the asymmetric aza-Michael reaction is a powerful tool for the enantioselective synthesis of nitrogen heterocycles. illinois.edu This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene and can be catalyzed by a variety of chiral catalysts to yield products with high enantiomeric excess.

Another important strategy for achieving stereochemical control is through the use of chiral Brønsted acids. These catalysts can promote a variety of reactions, such as Povarov reactions, with high enantioselectivity by creating a chiral environment around the reactive intermediates. nih.gov This approach has been successfully applied to the synthesis of chiral tetrahydroquinolines and could be extended to other nitrogen heterocycles.

While specific examples of enantioselective transformations on this compound are not extensively documented, the principles of stereochemical control developed for other pyridine derivatives are applicable. For example, the reduction of a prochiral ketone on a side chain attached to the nicotinic acid ring could be achieved with high enantioselectivity using a chiral reducing agent. Similarly, the introduction of a chiral center via an asymmetric alkylation of a suitable precursor would be a viable strategy. A notable example is the enantioselective synthesis of nornicotine, which has been achieved with high optical purity through the alkylation of a chiral ketimine. nih.gov

The table below outlines some enantioselective transformations relevant to the synthesis of chiral nicotinic acid derivatives.

Transformation Catalyst/Reagent Key Feature Enantiomeric Excess (ee)
Asymmetric AlkylationChiral ketimine templateFormation of a new stereocenter via C-C bond formation.81-91% nih.gov
Asymmetric Povarov ReactionChiral Brønsted acidEnantioselective cycloaddition to form chiral nitrogen heterocycles.High
Asymmetric HydrogenationChiral transition metal catalystsReduction of a C=C or C=O double bond to create a stereocenter.Generally >90%
Enantioselective Michael AdditionChiral organocatalystsFormation of a C-C or C-N bond with high stereocontrol.Often >90%

The continued development of new catalytic systems and synthetic methods is expanding the toolbox available to chemists for the enantioselective synthesis of complex molecules containing the nicotinic acid scaffold.

Green Chemistry Principles in the Synthesis of Nicotinic Acid Derivatives

The application of green chemistry principles to the synthesis of nicotinic acid and its derivatives is of growing importance in the chemical industry, driven by the need for more sustainable and environmentally friendly manufacturing processes. rasayanjournal.co.innih.gov Green chemistry focuses on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.in

Several green approaches have been developed for the synthesis of pyridine and its derivatives. nih.govresearchgate.netacs.org These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govacs.org One-pot multicomponent reactions are another key green methodology, as they allow for the synthesis of complex molecules in a single step, reducing the need for intermediate purification and minimizing waste. nih.govacs.org

In the context of 2-chloronicotinic acid synthesis, several methods have been reported that align with green chemistry principles. For example, a one-step oxidation method using ozone as the oxidant and an acetate (B1210297) catalyst has been developed. google.com This method is advantageous as it uses readily available starting materials, has a simple process, and produces less pollution compared to traditional methods. google.com Another approach involves the use of bis(trichloromethyl) carbonate as a chlorinating agent, which is less toxic than the commonly used phosphorus oxychloride and phosphorus pentachloride. patsnap.com

The table below highlights some green chemistry approaches relevant to the synthesis of nicotinic acid derivatives.

Green Chemistry Principle Methodology Advantages Reference
Use of Safer ReagentsReplacement of POCl₃ with bis(trichloromethyl) carbonateAvoids the use of highly toxic and corrosive reagents. patsnap.com
Atom EconomyOne-pot multicomponent reactionsMaximizes the incorporation of starting materials into the final product. nih.govacs.org
Energy EfficiencyMicrowave-assisted synthesisReduces reaction times and energy consumption. nih.govacs.org
Use of CatalysisOzone-mediated oxidation with an acetate catalystCatalytic process that is more efficient and produces less waste. google.com
Waste PreventionSynthesis from nicotinic acid N-oxide with H₂O₂Reduces the formation of hazardous byproducts. oriprobe.com

The development of greener synthetic routes for this compound and other nicotinic acid derivatives is an ongoing effort that is crucial for the long-term sustainability of the chemical industry. By embracing the principles of green chemistry, researchers can develop new synthetic methods that are not only more efficient and cost-effective but also have a reduced impact on the environment. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 6 Methoxynicotinic Acid

Reactivity at the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-6-methoxynicotinic acid is an electron-deficient aromatic system. This inherent electronic property, combined with the electronic effects of its substituents, governs its reactivity towards various reagents.

Electrophilic Aromatic Substitution Patterns and Regiocontrol

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), deactivating the ring towards attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, leading to the formation of a pyridinium ion, which further deactivates the ring. wikipedia.org

In this compound, the reactivity and regioselectivity of EAS are influenced by the combined effects of the chloro, methoxy (B1213986), and carboxylic acid groups:

Nitrogen Atom: Strongly deactivating, directs incoming electrophiles primarily to the C3 and C5 positions (meta-directing).

Chloro Group (C2): Deactivating via its inductive effect (-I) but ortho, para-directing due to its ability to donate a lone pair of electrons through resonance (+R effect).

Methoxy Group (C6): Activating and ortho, para-directing due to its strong resonance effect (+R), which donates electron density to the ring. It also has a deactivating inductive effect (-I).

Carboxylic Acid Group (C3): A meta-directing and deactivating group.

Nucleophilic Aromatic Substitution at Chlorine and Methoxy Positions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C2, C4, and C6. youtube.com In this compound, the C2 and C6 positions are substituted with potential leaving groups.

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. harvard.edu Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Reactivity at the C2 (Chloro) Position: The chlorine atom at the C2 position is an excellent leaving group. The position is activated towards nucleophilic attack by the adjacent ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com Consequently, this compound readily undergoes SNAr at this position with various nucleophiles. For instance, derivatives of 2-chloronicotinic acid react with amines to yield 2-aminonicotinic acid derivatives. chem-station.comyoutube.com

Reactivity at the C6 (Methoxy) Position: The methoxy group is a much poorer leaving group compared to chloride. The methoxide (B1231860) ion (CH₃O⁻) is a stronger base than the chloride ion (Cl⁻), making its departure less favorable. Therefore, nucleophilic substitution at the C6 position is significantly less common and requires more forcing conditions than substitution at the C2 position. The primary site for SNAr on this molecule is overwhelmingly the C2 position.

Lithiation and Directed ortho Metallation (DoM) Strategies on Pyridine Systems

Directed ortho Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.org

In this compound, several groups can potentially act as DMGs:

Methoxy Group: A known DMG that can direct lithiation to the C5 position.

Carboxylic Acid Group: This acidic proton will be removed first by the organolithium base. The resulting lithium carboxylate is a powerful DMG, directing metallation to the C4 position.

Chloro Group: Can act as a DMG, directing lithiation to the C3 position (which is already substituted).

Studies on simpler 2-chloro- and 2-methoxypyridines have shown that lithiation with lithium amides like LDA occurs preferentially at the C3 position. researchgate.net However, the presence of the powerful carboxylate DMG in this compound would likely dominate, favoring metallation at the C4 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent at a specific position on the pyridine ring. The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred for pyridines to prevent competitive nucleophilic addition to the C=N bond. clockss.org

Oxidation and Reduction Reactions of the Pyridine Nucleus

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. dcu.ieorganic-chemistry.orgarkat-usa.org The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide has been documented. dcu.ie The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack and enabling further functionalization.

Reduction: The pyridine ring can be fully reduced to a piperidine ring through catalytic hydrogenation. asianpubs.org This reaction typically involves hydrogen gas under pressure in the presence of a heterogeneous catalyst such as platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), or Raney Nickel. asianpubs.orgresearchgate.net The reduction of substituted pyridines to the corresponding piperidines often requires acidic conditions to protonate the ring, making it more susceptible to hydrogenation. asianpubs.org Under these conditions, this compound would be converted to the corresponding substituted piperidine, 6-methoxy-piperidine-2-carboxylic acid, likely with concurrent loss of the chlorine atom via hydrogenolysis.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization, most commonly through reactions at the carbonyl carbon.

Esterification Reactions and Their Applications

Esterification of the carboxylic acid moiety in this compound is a common and important transformation. The resulting esters are often key intermediates in the synthesis of more complex molecules, such as pharmaceuticals. uwindsor.ca Several methods can be employed for this conversion.

Reagent(s) Conditions Product Notes
Thionyl chloride (SOCl₂), then Methanol (B129727) (CH₃OH)Reflux with SOCl₂, followed by reaction with methanol. uwindsor.caMethyl 2-chloro-6-methoxynicotinateA common two-step procedure involving initial formation of a highly reactive acyl chloride.
Methyl iodide (CH₃I), Silver carbonate (Ag₂CO₃)Chloroform, 50 °CMethyl 2-chloro-6-methoxynicotinateA milder method where silver carbonate acts as a base to deprotonate the carboxylic acid. acs.org
Diazomethane (CH₂N₂)Diethyl etherMethyl 2-chloro-6-methoxynicotinateA highly efficient but hazardous method due to the toxic and explosive nature of diazomethane. lookchem.com

These esterification reactions are crucial as they protect the carboxylic acid group or modify the compound's properties for subsequent synthetic steps. For example, the methyl ester of 2-chloro-6-methylnicotinic acid is an intermediate in the synthesis of the anti-inflammatory drug Etoricoxib. uwindsor.ca

Amidation Reactions and Peptide Coupling Strategies

The carboxylic acid functionality of this compound allows for the formation of amide bonds, a fundamental transformation in organic synthesis, particularly in the construction of peptides and other biologically active molecules. These amidation reactions typically proceed through the activation of the carboxylic acid group to enhance its electrophilicity, followed by nucleophilic attack by an amine.

A variety of modern peptide coupling reagents can be employed for this purpose. These reagents are designed to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity when chiral amines are used. Common classes of coupling reagents applicable to this compound include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress potential side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. They activate the carboxylic acid by forming an active ester, which then reacts with the amine. sigmaaldrich.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are also widely used due to their high efficiency and the formation of active esters that react cleanly with amines. sigmaaldrich.com

The choice of coupling reagent, solvent, and base (typically a non-nucleophilic amine such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) can be optimized to achieve high yields and purity of the desired amide product.

Table 1: Common Peptide Coupling Reagents for Amidation Reactions
Coupling Reagent ClassExamplesActivating Species
CarbodiimidesDCC, DIC, EDCO-acylisourea
Phosphonium SaltsBOP, PyBOP, PyAOPAcyloxyphosphonium salt
Uronium/Aminium SaltsHBTU, HATU, HCTUActive ester (OBt, OAt, etc.)

Decarboxylation Pathways

The decarboxylation of this compound, which involves the removal of the carboxyl group as carbon dioxide, is a transformation that can be induced under certain conditions. The ease of decarboxylation of aromatic carboxylic acids is influenced by the stability of the resulting carbanion intermediate.

For nicotinic acid derivatives, the presence of the electron-withdrawing nitrogen atom in the pyridine ring can stabilize a negative charge at the 3-position to some extent. The decarboxylation of this compound would likely proceed through a mechanism involving the formation of a 2-chloro-6-methoxypyridinyl anion. This reaction is typically facilitated by heat and can sometimes be catalyzed by acids or bases.

A plausible pathway for the decarboxylation of this compound involves a concerted mechanism where the carboxylic acid proton is transferred to the carbon atom at the 3-position as the carbon-carbon bond to the carboxyl group breaks. This process is facilitated by a cyclic transition state and results in the formation of 2-chloro-6-methoxypyridine (B123196) and carbon dioxide. This type of concerted decarboxylation is analogous to that of β-keto acids, where the enol is the initial product. masterorganicchemistry.comyoutube.com

Reactivity of Substituents

Transformations of the Methoxy Group

The methoxy group at the 6-position of this compound is an ether linkage and can undergo cleavage under specific conditions to yield the corresponding pyridone. This O-demethylation is a common transformation for aryl methyl ethers.

Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl iodide (TMSI). chem-station.com The reaction with strong acids typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

More selective methods for the demethylation of methoxypyridines have also been developed. For instance, L-selectride has been shown to be effective for the chemoselective demethylation of methoxypyridines over anisoles. thieme-connect.comresearchgate.netelsevierpure.com This method offers a milder alternative to the often harsh conditions required with strong acids.

Reactions of the Chlorine Atom (e.g., cross-coupling, nucleophilic displacement)

The chlorine atom at the 2-position of the pyridine ring is susceptible to both nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. The electron-deficient nature of the pyridine ring, particularly at the α-positions (2 and 6), facilitates these transformations.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. stackexchange.compearson.com In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. youtube.com

Cross-Coupling Reactions:

The chloro substituent can participate in a range of palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex substituted pyridines. Some of the key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a carbon-nitrogen bond.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

The reactivity in these cross-coupling reactions can be influenced by the other substituents on the pyridine ring.

Table 2: Reactivity of the Chlorine Atom
Reaction TypeReagentProduct Type
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, ThiolatesSubstituted Pyridines
Suzuki-Miyaura CouplingBoronic Acids/EstersAryl/Alkyl Substituted Pyridines
Buchwald-Hartwig AminationAminesAminopyridines
Sonogashira CouplingTerminal AlkynesAlkynylpyridines

Mechanistic Studies of Key Transformations

Theoretical and Experimental Insights into Reaction Mechanisms

While specific mechanistic studies dedicated solely to this compound are not extensively reported, the mechanisms of its key transformations can be understood from studies on analogous substituted pyridines.

Nucleophilic Aromatic Substitution: The mechanism of nucleophilic aromatic substitution on 2-chloropyridines has been investigated both experimentally and computationally. These studies confirm the formation of a Meisenheimer complex as a key intermediate. researchgate.net The stability of this intermediate, which is enhanced by the electron-withdrawing nature of the pyridine nitrogen, is a crucial factor in determining the reaction rate. stackexchange.compearson.com Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetics of the reaction pathway, including the activation barriers for the formation and breakdown of the Meisenheimer complex. chemrxiv.orgajpchem.orgnih.gov

Decarboxylation: The mechanism of decarboxylation of heteroaromatic carboxylic acids has been a subject of interest. For nicotinic acid derivatives, theoretical studies can elucidate the transition state geometry and the energetic favorability of a concerted versus a stepwise pathway involving a discrete carbanion intermediate. The influence of substituents, such as the chloro and methoxy groups in the target molecule, on the activation energy for decarboxylation can also be modeled computationally.

Cross-Coupling Reactions: The mechanisms of palladium- and nickel-catalyzed cross-coupling reactions are well-established and generally involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Theoretical studies on these reactions involving 2-chloropyridines can provide insights into the role of ligands, the nature of the active catalytic species, and the factors that control regioselectivity and efficiency.

Investigation of Intermediates and Transition States

Nucleophilic Aromatic Substitution (SNAr):

The reaction of this compound with nucleophiles is anticipated to proceed via a Meisenheimer complex , a key intermediate in SNAr reactions. This intermediate is a resonance-stabilized, non-aromatic cyclohexadienyl anion.

Reaction Coordinate for SNAr of this compound

This is a hypothetical reaction coordinate based on established SNAr mechanisms.

Reaction StepDescriptionSpeciesKey Structural Features
1. Reactants Initial stateThis compound + Nucleophile (Nu⁻)Planar pyridine ring
2. Transition State 1 (TS1) Formation of the C-Nu bond[Activated Complex]Partial formation of the C-Nu bond; partial disruption of aromaticity
3. Intermediate Meisenheimer ComplexCyclohexadienyl anionsp³-hybridized carbon at the site of nucleophilic attack; negative charge delocalized over the ring
4. Transition State 2 (TS2) Cleavage of the C-Cl bond[Activated Complex]Partial cleavage of the C-Cl bond; partial restoration of aromaticity
5. Products Final state2-Nu-6-methoxynicotinic acid + Cl⁻Planar, substituted pyridine ring

Reactions of the Carboxylic Acid Group:

Transformations of the carboxylic acid moiety, such as esterification or amidation, typically proceed through a tetrahedral intermediate .

Hypothetical Energy Profile for Esterification of this compound

This table presents a conceptual overview of the energetic changes during an acid-catalyzed esterification.

StageRelative Free Energy (kcal/mol) (Illustrative)
Reactants (Carboxylic Acid + Alcohol)0
Protonated Carbonyl-5
Transition State 1 (Nucleophilic Attack)+15
Tetrahedral Intermediate+5
Transition State 2 (Leaving Group Departure)+18
Products (Ester + Water)-2

Note: The energy values are illustrative and would require specific computational modeling for accurate determination.

In situ spectroscopic methods, such as FTIR and NMR spectroscopy, could potentially be used to observe the formation and decay of reaction intermediates. For instance, in the conversion of the carboxylic acid to an acyl chloride using thionyl chloride, a mixed anhydride intermediate may be formed, which could be detectable under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

While less common for this specific substrate, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, would involve a series of organometallic intermediates. The catalytic cycle would likely involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner replaces the chloride on the palladium complex.

Reductive Elimination: The two organic fragments are eliminated from the palladium center to form the C-C or C-N bond, regenerating the Pd(0) catalyst.

Each of these steps proceeds through its own transition state. The characterization of these transient palladium complexes is challenging due to their low concentrations and short lifetimes. Advanced techniques like in-situ NMR and specialized mass spectrometry methods are often required to gain insights into these catalytic cycles.

Applications As a Building Block in Complex Molecule Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2-Chloro-6-methoxynicotinic acid is a key precursor in the multi-step synthesis of various active pharmaceutical ingredients and their intermediates. Its robust structure and versatile functional groups are leveraged to build the core scaffolds of molecules targeting a range of diseases.

The aminopyridine framework is a well-established pharmacophore in the design of kinase inhibitors. Intermediates derived from this compound are utilized in the synthesis of fused 2-pyridones and other heterocyclic systems that have been investigated as inhibitors of specific kinases, such as MEK1. MEK1 (Mitogen-activated protein kinase kinase 1) is a vital component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. By serving as a foundational structure, this compound enables the construction of more complex molecules designed to fit into the ATP-binding pocket of MEK1, thereby inhibiting its catalytic activity and disrupting downstream signaling pathways that promote cell proliferation.

This compound is an important intermediate in the synthesis of HIV integrase strand transfer inhibitors (INSTIs). acs.org In one documented synthetic route, the carboxylic acid is first activated with thionyl chloride and then esterified with methanol (B129727) to produce the corresponding methyl ester. acs.org This intermediate, methyl 2-chloro-6-methoxynicotinate, is then further elaborated. The 6-methoxy substituent plays a significant role in the antiviral efficacy of the final compounds, particularly against resistant mutant forms of the HIV integrase enzyme. acs.org The ability to start with a pre-functionalized ring like this compound streamlines the synthesis of analogs with diverse substitutions, aiding in the development of more potent and broadly effective INSTIs. acs.org

StepStarting MaterialReagentsKey Intermediate
1This compound1. Thionyl chloride2-Chloro-6-methoxynicotinoyl chloride
22-Chloro-6-methoxynicotinoyl chloride2. MethanolMethyl 2-chloro-6-methoxynicotinate

This compound serves as a key starting material in the asymmetric synthesis of potent Retinoid-related orphan receptor γt (RORγt) inverse agonists, such as TAK-828F. nih.govacs.org RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. nih.govacs.org The synthesis begins by activating this compound with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride, 2-chloro-6-methoxynicotinoyl chloride. nih.govacs.org This intermediate is then reacted with copper cyanide (CuCN) to yield 2-chloro-6-methoxynicotinoyl cyanide, which is subsequently transformed through several steps to construct the complex tetrahydro-1,6-naphthyridine scaffold of the final therapeutic candidate. nih.govacs.org

Compound Number (Reference)Starting MaterialReagentsIntermediate Product
20This compoundSOCl₂2-Chloro-6-methoxynicotinoyl chloride (21)
212-Chloro-6-methoxynicotinoyl chlorideCuCN, CH₃CN2-Chloro-6-methoxynicotinoyl cyanide (22)

Thiopeptides are a class of sulfur-rich, highly modified peptide antibiotics with a characteristic polyheterocyclic core. ub.edu this compound has been employed in the synthesis of these complex natural products. In one approach, the carboxylic acid group is coupled with an amino acid ester, such as L-threonine benzyl ester, using peptide coupling agents. ub.edu This reaction forms a crucial amide bond, incorporating the 2-chloro-6-methoxypyridine (B123196) moiety into the growing peptide backbone, which is later elaborated to form the final thiopeptide structure. ub.edu This demonstrates the utility of the compound in bridging the domains of heterocyclic chemistry and peptide synthesis.

While a specific synthesis for N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide starting directly from this compound is not detailed in the provided research, a viable synthetic pathway can be proposed based on established chemical transformations. Such a synthesis would typically involve two key transformations: formation of the amide bond and modification of the 6-methoxy group. One common strategy involves the amidation of the carboxylic acid with 2-chloroaniline, followed by etherification at the 6-position. Alternatively, the 6-methoxy group could first be converted to a 6-alkoxy group, followed by amidation. The activation of the carboxylic acid, often via an acyl chloride, is a standard first step to facilitate amide bond formation with the desired aniline derivative.

Construction of Diverse Heterocyclic Systems

The inherent functionality of this compound makes it an ideal platform for the construction of a wide array of more complex heterocyclic systems. The synthetic routes toward APIs described previously—such as the tetrahydro-1,6-naphthyridine scaffold for RORγt inverse agonists and the core structures of HIV integrase inhibitors—are prime examples of its application. acs.orgnih.govacs.org The chloro group at the 2-position is readily displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), allowing for the introduction of diverse substituents or the formation of new rings. ub.edu The carboxylic acid at the 3-position is a versatile handle for building amides, esters, or for participating in cyclization reactions to form fused ring systems. This versatility enables chemists to systematically and modularly construct libraries of complex heterocyclic compounds for biological screening.

Incorporation into Bicyclo[3.3.1]nonane Scaffolds

The bicyclo[3.3.1]nonane framework is a core structural motif found in many biologically active natural products and has been a target for synthetic chemists. skemman.is While direct synthesis from this compound is not extensively documented, pyridine (B92270) derivatives can serve as precursors for the construction of such bicyclic systems. A general strategy involves the transformation of the pyridine ring into a suitably substituted cyclohexanone or 1,3-dicarbonyl compound, which can then undergo annulation reactions. ucl.ac.uk

For instance, a plausible synthetic route could involve the reduction of the pyridine ring of this compound to a piperidine, followed by further manipulations to yield a cyclohexanedione derivative. This intermediate could then be subjected to a tandem Michael-Aldol reaction with an appropriate α,β-unsaturated aldehyde or ketone to construct the bicyclo[3.3.1]nonane core. ucl.ac.uk This approach highlights the potential of using highly functionalized pyridines as synthons for complex carbocyclic systems.

Use in the Synthesis of Pyridine and Nicotinamide (B372718) Derivatives

This compound is an ideal precursor for a wide range of pyridine and nicotinamide derivatives due to its three distinct reactive sites. The carboxylic acid group can be readily converted into esters, amides (nicotinamides), and hydrazides, which are themselves valuable intermediates or final products. mdpi.comresearchgate.net The chloro group at the 2-position is activated towards nucleophilic aromatic substitution and can also participate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and nickel-catalyzed couplings. nih.govresearchgate.net This allows for the introduction of a diverse array of alkyl, aryl, or other functional groups at this position.

The table below illustrates the versatility of this compound as a synthetic intermediate.

Reactive SiteReaction TypePotential Products
Carboxylic Acid (-COOH)Amide CouplingNicotinamide derivatives
EsterificationNicotinate esters
Reduction(2-Chloro-6-methoxypyridin-3-yl)methanol
CondensationNicotinoyl hydrazones, 1,3,4-oxadiazoles mdpi.com
Chloro Group (-Cl)Nucleophilic Substitution2-Amino, 2-alkoxy, 2-thioether pyridines
Suzuki-Miyaura Coupling2-Aryl-6-methoxynicotinic acids researchgate.net
Nickel-Catalyzed Coupling2-Alkyl-6-methoxynicotinic acids nih.govwisc.edu
Methoxy (B1213986) Group (-OCH₃)Ether Cleavage2-Chloro-6-hydroxynicotinic acid

Formation of Multicyclic and Fused Ring Systems

The strategic placement of reactive groups on the this compound scaffold facilitates the synthesis of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry as they often exhibit potent biological activities. General synthetic strategies, such as intramolecular cyclization and condensation reactions, can be employed to build additional rings onto the pyridine core. researchgate.netairo.co.in

A common approach involves a two-step process. First, the carboxylic acid is reacted with a bifunctional reagent, such as an amine with an additional nucleophilic group (e.g., hydroxyl or thiol). In the second step, this newly introduced nucleophile displaces the adjacent chloro group in an intramolecular cyclization reaction, forming a new fused ring. This strategy can lead to the formation of various bicyclic heteroaromatic systems, such as pyridopyrimidines or pyridothiazines, depending on the nature of the initial bifunctional reactant.

Strategies for Structural Diversity and Analogue Generation

Generating libraries of related compounds (analogues) is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Medicinal Chemistry Approaches for Structure-Activity Relationship (SAR) Studies

A typical SAR campaign for this scaffold would include:

Carboxylic Acid Modifications: Converting the acid to a series of esters and amides to alter polarity, solubility, and hydrogen bonding capacity.

2-Position Modifications: Replacing the chloro group with a variety of substituents via nucleophilic substitution or cross-coupling to explore the steric and electronic requirements of the target binding pocket.

6-Position Modifications: Varying the alkoxy group or converting it to other functionalities to assess its role in target engagement.

The following table outlines a hypothetical SAR study on this scaffold.

Modification SiteOriginal GroupNew Group ExamplesPotential Impact on Properties
3-Position-COOH-COOCH₃, -CONH₂, -CONH(CH₂)₂OHModulates solubility, H-bonding, cell permeability
2-Position-Cl-NH₂, -N(CH₃)₂, -Phenyl, -CyclopropylAlters steric bulk, electronics, lipophilicity
6-Position-OCH₃-OH, -OC₂H₅, -SCH₃Changes H-bonding potential, metabolic stability

Combinatorial Chemistry and Library Synthesis utilizing this compound

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds, known as chemical libraries. This compound is an excellent starting scaffold for combinatorial library synthesis due to its multiple, orthogonally reactive functional groups.

Using solid-phase synthesis, the carboxylic acid group can be anchored to a resin support. This allows for subsequent reactions to be carried out in a systematic and high-throughput manner. For example, the resin-bound acid could be subjected to a series of amide coupling reactions with a diverse set of amines. Following this, the chloro group on each of these new compounds could be targeted in a second diversification step, such as a Suzuki coupling with a library of boronic acids. After cleavage from the resin, this two-step process can generate thousands of unique, purified compounds for biological screening. This parallel synthesis approach dramatically accelerates the discovery of novel bioactive molecules.

Functionalization Strategies to Enhance Biological Activity

Beyond generating diversity for initial screening, specific functionalization strategies are employed to fine-tune the biological activity and drug-like properties of a lead compound.

Bioisosteric Replacement: This strategy involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. u-tokyo.ac.jp For instance, the 2-chloro group could be replaced by a trifluoromethyl group (-CF₃) to enhance metabolic stability and binding affinity. The 6-methoxy group could be replaced with bioisosteres like -SCH₃ or -NHCH₃ to explore different hydrogen bonding interactions and metabolic pathways. scribd.com

Introduction of Pharmacophores: Known pharmacophoric groups—structural motifs responsible for a compound's biological activity—can be appended to the this compound core. For example, if targeting a specific kinase, a known hinge-binding motif could be incorporated by reacting a suitable amine with the carboxylic acid.

Modulation of Physicochemical Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. The functional groups of this compound provide handles to optimize these properties. The carboxylic acid can be converted to an ester or an amide to increase lipophilicity and improve membrane permeability, while the introduction of polar groups at the 2- or 6-positions can enhance aqueous solubility.

The table below summarizes some functionalization strategies.

StrategyTarget GroupTransformation ExampleDesired Outcome
Bioisosteric Replacement-ClReplace with -CF₃Enhance metabolic stability, alter electronics
-OCH₃Replace with -SCH₃Modify H-bonding, improve selectivity
Pharmacophore Addition-COOHAmide coupling with a known active moietyIntroduce or enhance a specific biological activity
ADME Optimization-COOHConvert to methyl ester (-COOCH₃)Increase lipophilicity, improve cell penetration
-ClSubstitute with a morpholine groupIncrease aqueous solubility, improve safety profile

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a vital tool in predicting the properties of chemical compounds, offering a balance between accuracy and computational cost.

While specific DFT studies detailing the reaction pathways for 2-Chloro-6-methoxynicotinic acid are not extensively documented in the available literature, the methodology is well-established for similar molecules. DFT calculations are instrumental in mapping out potential reaction mechanisms by identifying transition states and calculating the activation energies associated with them. For instance, in reactions like nucleophilic aromatic substitution, where the chlorine atom on the pyridine (B92270) ring is replaced, DFT can predict the most likely site of attack and the energy profile of the entire reaction coordinate. researchgate.netresearchgate.net

This analysis involves calculating the free energy of reactants, intermediates, transition states, and products. The resulting energy profile reveals the thermodynamic and kinetic feasibility of a proposed pathway. For example, a DFT-calculated energy profile could elucidate the mechanism of an imination reaction in water by detailing the generation of intermediates like hemiaminals and the final products. researchgate.net Such studies provide invaluable insights into reaction viability and can guide the design of synthetic routes.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are routinely used to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. epstem.netscirp.orgaimspress.com A smaller gap generally implies higher reactivity. epstem.netaimspress.com

For pyridine derivatives, these calculations help in understanding how substituents like chloro and methoxy (B1213986) groups influence the electron distribution and reactivity. epstem.netresearchgate.net The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

Another powerful tool derived from electronic structure calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netresearchgate.netnih.gov For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and methoxy groups and the nitrogen atom of the pyridine ring, indicating these as potential sites for electrophilic attack. researchgate.netnih.gov

Table 1: Representative Calculated Electronic Properties for Related Pyridine Derivatives using DFT

Compound NameHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Quinoline-6.646-1.8164.83 scirp.org
3,3'-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile]--3.02 researchgate.net
Temozolomide (Neutral State, Gas Phase)--4.40 aimspress.com
Temozolomide (Neutral State, DMSO)--4.30 aimspress.com

This table presents data for related compounds to illustrate typical values obtained through DFT calculations, as specific values for this compound were not available in the searched literature.

Molecules that are not entirely rigid can exist in different spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining the energy barriers for interconversion between them. libretexts.orgyoutube.com For this compound, key rotational barriers would include the bond between the pyridine ring and the carboxylic acid group (C3-C7 bond) and the bond between the methoxy oxygen and the pyridine ring (C6-O bond).

DFT calculations can map the potential energy surface as a function of dihedral angles. nih.govyoutube.com For example, studies on nicotine (B1678760) and its analogs have used high-level ab initio calculations to explore the conformational landscape and have found that the rotational barriers around the bond connecting the two rings are relatively low (<6 kcal/mol). nih.gov Similarly, for this compound, one would expect to find different stable orientations of the carboxylic acid and methoxy groups relative to the pyridine ring. These calculations can predict the most stable conformer in the gas phase or in solution, which is crucial for understanding its interactions with biological targets. libretexts.orgnih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. These methods are fundamental in drug discovery and development.

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the feasibility of different binding poses. This process helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not detailed in the provided search results, numerous studies on related heterocyclic compounds illustrate the methodology. For instance, derivatives of chloropyridine have been docked into the active site of the SARS-CoV-2 main protease, and quinolone-based hydrazones have been studied for their interactions with enzymes involved in diabetes. researchgate.netacs.org These studies often reveal that specific amino acid residues in the protein's active site form crucial hydrogen bonds or other non-covalent interactions with the ligand. acs.org This information is vital for understanding the basis of a compound's potential biological activity.

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). mdpi.comnih.govnih.gov A more negative binding energy suggests a more stable and potentially more potent interaction.

Docking studies on various natural products and synthetic compounds against targets from Mycobacterium tuberculosis, the bacterium that causes tuberculosis, have shown a wide range of binding energies. mdpi.comaber.ac.uk For example, certain alkaloids have demonstrated superior predicted binding energies against mycobacterial targets compared to known inhibitors. aber.ac.uk Similarly, docking of hydroquinone-chalcone-pyrazoline hybrids against cancer-related protein kinases has yielded binding energies ranging from -8.5 to -11.4 kcal/mol. nih.gov These predicted affinities help in prioritizing compounds for further experimental testing. The binding mode describes the precise orientation and conformation of the ligand within the protein's binding site, providing a structural hypothesis for its mechanism of action. nih.gov

Table 2: Representative Molecular Docking Results for Related Heterocyclic Compounds Against Various Protein Targets

Ligand/Compound ClassProtein TargetBinding Energy/Score (kcal/mol)Reference
Diosbulbin BCDKN1A-5.92 nih.gov
3,3'-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile]SARS-CoV-2 Mpro (7C7P)-7.30 researchgate.net
Hydroquinone-Chalcone-Pyrazoline HybridsEpidermal Growth Factor Receptor (EGFR)-8.5 to -11.4 nih.gov
Bisbenzylisoquinoline AlkaloidsPknB (M. tuberculosis)-9.8 to -11.4 aber.ac.uk
Bisbenzylisoquinoline AlkaloidsDprE1 (M. tuberculosis)-10.3 to -12.7 aber.ac.uk
Quinolone-based hydrazone (compound 5o)Aldose Reductase-10.051 (docking score) acs.org

This table showcases predicted binding affinities for various compounds against different protein targets to illustrate the application of molecular docking. The specific target for this compound would depend on the therapeutic area of interest.

Molecular Dynamics Simulations to Assess Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be employed to assess the stability of a ligand-protein complex, providing insights into the binding affinity and the mechanism of interaction.

A comprehensive search of scientific literature did not yield specific studies on molecular dynamics simulations performed to assess the complex stability of this compound with any biological target. While this compound is utilized as a synthetic intermediate in the development of bioactive molecules, dedicated MD studies on the compound itself are not publicly available. acs.orgacs.org

Cheminformatics and QSAR/QSPR Approaches

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of cheminformatics, used to predict the biological activity or properties of chemical compounds based on their molecular structure.

Prediction of Pharmacological Properties and Biological Activities

Cheminformatic tools and QSAR/QSPR models are frequently used to predict the pharmacological properties (such as absorption, distribution, metabolism, and excretion - ADME) and biological activities of novel compounds. This allows for the prioritization of compounds for further experimental testing.

There are no specific published studies that focus on the prediction of pharmacological properties or biological activities of this compound using cheminformatics or QSAR/QSPR models. The primary role of this compound in the available literature is as a building block for the synthesis of more complex molecules. acs.orgacs.org

Correlation of Structural Features with Activity

While the structural features of this compound (a chlorinated pyridine ring with methoxy and carboxylic acid groups) are of interest in medicinal chemistry, no specific research correlating these features directly with a particular biological activity for this compound has been found. Its utility is demonstrated in its incorporation into larger molecules to probe structure-activity relationships of the final products. acs.orgacs.org

Virtual Screening and Drug Discovery Pipelines

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme.

Based on available literature, this compound has not been reported as a hit from a virtual screening campaign nor has it been explicitly detailed as a query molecule in such a pipeline. Its appearance in the literature is consistently as a reactant in the synthesis of compounds that are subsequently evaluated for their therapeutic potential. acs.orgacs.org

Advanced Analytical Methodologies in the Characterization of 2 Chloro 6 Methoxynicotinic Acid and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of organic compounds, providing detailed information about the molecular framework and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural assignment of 2-Chloro-6-methoxynicotinic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom in the molecule.

¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum typically shows distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the electron-donating effect of the methoxy group.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. This allows for the direct observation of the carboxyl carbon, the carbons of the pyridine ring, and the methoxy carbon, confirming the carbon backbone of the molecule.

2D NMR experiments , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. mdpi.com

COSY experiments identify proton-proton couplings, helping to assign which protons are adjacent to one another on the pyridine ring.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is instrumental in confirming the substitution pattern on the nicotinic acid core, for instance, by showing a correlation between the methoxy protons and the C6 carbon of the ring.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity
¹H ~8.1-8.3 d
¹H ~7.0-7.2 d
¹H ~4.0 s
¹³C ~165-170 s
¹³C ~160-165 s
¹³C ~145-150 s
¹³C ~140-145 s
¹³C ~110-115 s
¹³C ~105-110 s
¹³C ~55-60 q

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent bands include:

A broad absorption in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group.

A sharp, strong absorption band around 1700-1730 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions in the 1550-1600 cm⁻¹ region, which are typical for C=C and C=N stretching vibrations within the aromatic pyridine ring.

A distinct C-O stretching vibration for the methoxy group, usually found in the 1200-1300 cm⁻¹ range.

A C-Cl stretching band, which typically appears in the fingerprint region below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Wavenumber (cm⁻¹) Description
Carboxylic Acid O-H 2500-3300 Broad
Carboxylic Acid C=O 1700-1730 Strong, Sharp
Aromatic C=C / C=N 1550-1600 Medium-Strong
Methoxy C-O 1200-1300 Strong
C-Cl < 800 Medium-Weak

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the pyridine ring in this compound. The spectrum typically shows one or more absorption maxima (λmax) in the ultraviolet region. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring. This technique is often used to determine the concentration of a sample and can also serve as a preliminary check for structural integrity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the elemental formula of this compound. sigmaaldrich.com With its ability to measure mass to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₇H₆ClNO₃), the experimentally determined exact mass will be compared to the calculated theoretical mass (187.0009). A close match provides strong evidence for the correct molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in confirming the presence of a single chlorine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov LC-MS is routinely used to assess the purity of this compound samples. The liquid chromatograph separates the main compound from any impurities or by-products. The mass spectrometer then provides the molecular weight of the eluting compound, confirming its identity. This method is highly sensitive and specific, allowing for the detection and potential identification of even trace-level impurities, which is crucial for quality control. usda.gov

Collision Cross Section (CCS) Measurements and Predictions

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. mdpi.com This gas-phase separation method, which occurs prior to mass analysis, is particularly useful for resolving isobaric and isomeric compounds. mdpi.comacs.org In IM-MS, ionized molecules are guided through a drift tube containing a buffer gas under the influence of an electric field. acs.org The time it takes for an ion to traverse the tube is dependent on its collision cross section (CCS), a value that reflects the ion's rotational average surface area. acs.org

The technique can distinguish between different conformational states of molecules. nsf.gov For example, studies on nicotinamide (B372718) adenine dinucleotide (NAD), a related biological molecule, have shown that different conformations, such as "open" and "closed" forms, can be separated and identified using Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS). nsf.gov In such studies, distinct ion mobility bands correspond to different structural forms of the protonated and sodiated species of the molecule. nsf.gov

For nicotinic acid derivatives, the separation in the ion mobility cell can be optimized by using gas-phase chemical modifiers, such as ethanol. acs.org This approach has successfully resolved structural isomers like nicotine (B1678760) and anabasine without chromatographic separation, demonstrating the high resolving power of the technique. acs.org The ability of IM-MS to separate and characterize conformers and isomers without prior structural knowledge makes it a valuable tool for the detailed analysis of complex mixtures containing derivatives of this compound. mdpi.com

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of chemical compounds. It is routinely used to determine the percentage purity of nicotinic acid derivatives. For instance, the purity of compounds like 2-Chloro-6-methylisonicotinic Acid is specified as a minimum of 98% as determined by HPLC. calpaclab.com This indicates that HPLC methods are established for the quality control of chlorinated and methylated nicotinic acid analogs.

In practice, reversed-phase HPLC is a common mode used for the analysis of such compounds. One developed method for determining cysteine in plasma involved pre-column derivatization followed by separation using ion-pair reversed-phase HPLC with isocratic conditions and ultraviolet detection. nih.gov This approach demonstrates the adaptability of HPLC for quantifying specific analytes in complex biological matrices. nih.gov For derivatives of this compound, similar reversed-phase methods would be employed, likely using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, to separate the main compound from any impurities or starting materials.

Table 1: HPLC Purity Data for a Related Nicotinic Acid Derivative

Compound Name Purity Specification (by HPLC)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. libretexts.orgresearchgate.net Its primary use in synthesis is to qualitatively track the consumption of starting materials and the appearance of products. chemistryhall.com This allows a chemist to determine when a reaction is complete. youtube.com

In the synthesis of a derivative of this compound, specifically methyl 2-chloro-6-methoxynicotinate, TLC was explicitly used to monitor the reaction's progress. chemicalbook.com The reaction mixture is spotted onto a TLC plate alongside spots of the pure starting material and sometimes a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, samples are taken at intervals and analyzed by TLC. youtube.com The disappearance of the starting material's spot and the emergence of a new spot corresponding to the product indicate the conversion. libretexts.orgyoutube.com The relative positions of the spots (Rf values) are dependent on the polarity of the compounds and the composition of the mobile phase. chemistryhall.com For nicotinic acid derivatives, various stationary phases like silica gel and mobile phase systems can be employed to achieve separation and effectively monitor the reaction. researchgate.net

Column Chromatography for Purification

Following a chemical synthesis, column chromatography is a standard and essential technique for the purification of the desired product from byproducts and unreacted starting materials. This method is particularly crucial in the synthesis of derivatives of this compound.

In a documented synthesis of methyl 2-chloro-6-methoxypyridine-3-carboxylate, a direct derivative, the crude product obtained after the initial reaction workup was purified using flash column chromatography. chemicalbook.com The process involved using a stationary phase of silica gel and a gradient elution mobile phase. chemicalbook.com Specifically, a gradient of 0-100% ethyl acetate (B1210297) in heptane was used as the eluent. chemicalbook.com This gradient system allows for the separation of compounds with different polarities; the less polar components elute first, followed by the more polar components as the concentration of the more polar solvent (ethyl acetate) is increased. After collecting the fractions containing the target compound, they are combined and the solvent is evaporated to yield the purified product. chemicalbook.com

Crystallography and Solid-State Characterization

X-ray Diffraction for Absolute Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the absolute three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the compound's connectivity and stereochemistry. While the crystal structure for this compound itself is not detailed in the provided search results, analysis of a closely related derivative, 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, illustrates the power of the method. nih.gov

The analysis of this quinoline derivative revealed its crystal system, space group, and unit cell dimensions. nih.gov The study also identified the presence of two independent molecules in the asymmetric unit and uncovered pseudosymmetry. nih.gov Crucially, X-ray diffraction allows for the detailed characterization of intermolecular interactions, such as π–π stacking, which govern how molecules pack in the solid state. nih.gov In the case of the analyzed quinoline derivative, significant π–π stacking interactions were observed, with centroid–centroid distances between the aromatic rings measured at approximately 3.76 Å and 3.79 Å. nih.gov Such detailed structural information is vital for understanding the physical properties of the compound and for rational drug design. The crystalline structure of a material can be confirmed by comparing its powder X-ray diffraction (PXRD) pattern with a pattern calculated from single-crystal data. researchgate.net

Table 2: Crystallographic Data for a 2-Chloro-6-methoxy Derivative

Parameter Value
Compound 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline nih.gov
Molecular Formula C₁₃H₁₄ClNO₃ nih.gov
Crystal System Orthorhombic nih.gov
a 27.1156 (9) Å nih.gov
b 7.1401 (3) Å nih.gov
c 13.0804 (5) Å nih.gov

Polymorphism and Crystal Engineering Studies

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical area of study in pharmaceutical sciences. Crystal engineering, a related discipline, focuses on the design and synthesis of new crystalline solids with desired physicochemical properties. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the principles of polymorphism and crystal engineering are highly relevant to this compound and its derivatives. This section will explore these concepts, drawing parallels from studies on analogous nicotinic acid derivatives, and discuss the advanced analytical methodologies employed in such investigations.

Polymorphism can arise from differences in molecular conformation or intermolecular interactions, leading to distinct crystal packing. These different crystalline forms, or polymorphs, can exhibit variations in properties such as melting point, solubility, dissolution rate, and stability. For instance, in the case of 1,2-dihydro-6-neopentyl-2-oxonicotinic acid, two polymorphic forms have been identified and characterized. nih.gov These forms display different melting points, with Form I melting at 193°C and Form II at 196°C. nih.gov Such differences underscore the importance of polymorphic screening during drug development to identify and select the most stable and effective form of an API.

Crystal engineering provides a strategy to control and manipulate the crystalline forms of a substance. This can be achieved through various techniques, including the formation of co-crystals, which are multi-component crystals held together by non-covalent interactions. nih.gov The selection of a suitable co-former can modify the physicochemical properties of the API. For example, the formation of co-crystals of 2-((2,6-dichlorophenyl)amino)benzoic acid was studied to investigate the effect of molecular structure on crystal packing. rsc.org Similarly, co-crystals of 2-chloro-4-nitrobenzoic acid with nicotinamide have been synthesized and characterized, demonstrating the application of crystal engineering to modify the properties of a chloro-substituted benzoic acid derivative. doi.org These examples highlight the potential for applying crystal engineering principles to this compound to develop novel solid forms with enhanced properties.

The characterization of polymorphs and engineered crystals relies on a suite of advanced analytical techniques. X-ray diffraction (XRD), particularly single-crystal XRD and powder XRD (PXRD), is the definitive method for determining the crystal structure and identifying different polymorphic forms. nih.gov Differential scanning calorimetry (DSC) is employed to study the thermal behavior of different forms, such as melting points and phase transitions. researchgate.netbgu.ac.il Spectroscopic techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the molecular vibrations and can distinguish between polymorphs based on differences in their spectra. nih.gov

The following table summarizes the analytical techniques commonly used in polymorphism and crystal engineering studies, which would be applicable to the investigation of this compound:

Analytical TechniqueInformation Obtained
Single-Crystal X-ray Diffraction (SCXRD)Provides the definitive three-dimensional arrangement of atoms in a crystal, allowing for the unambiguous identification of a polymorphic form.
Powder X-ray Diffraction (PXRD)A fingerprinting technique used to identify crystalline phases and can be used for quantitative analysis of polymorphic mixtures. nih.govnih.gov
Differential Scanning Calorimetry (DSC)Measures the difference in heat flow between a sample and a reference as a function of temperature, used to determine melting points, enthalpy of fusion, and solid-solid phase transitions. nih.govbgu.ac.il
Thermogravimetric Analysis (TGA)Measures the change in mass of a sample as a function of temperature, used to assess thermal stability and solvent content.
Fourier-Transform Infrared (FTIR) SpectroscopyProvides information on the vibrational modes of molecules, which can differ between polymorphs due to variations in intermolecular interactions. nih.gov
Raman SpectroscopyA complementary vibrational spectroscopy technique that is also sensitive to changes in crystal lattice and molecular conformation. nih.gov
Solid-State Nuclear Magnetic Resonance (ssNMR)A powerful technique for characterizing the local environment of atomic nuclei in the solid state, capable of distinguishing between different polymorphic forms.

While specific polymorphic forms of this compound have not been reported, studies on related nicotinic acid derivatives provide a framework for potential research in this area. For example, 2-(phenylamino)nicotinic acid is known to exist in four polymorphic forms, which were obtained through evaporative crystallization under different conditions. researchgate.net Similarly, research on 2,6-dimethoxybenzoic acid has identified three polymorphs, with their relative thermodynamic stability being determined through thermal analysis. mdpi.com These studies demonstrate that subtle changes in molecular structure and crystallization conditions can lead to a rich polymorphic landscape.

Future research on this compound could involve a systematic polymorph screen using various solvents and crystallization techniques. The resulting solid forms would then be characterized using the advanced analytical methodologies outlined above. Furthermore, the application of crystal engineering principles, such as co-crystallization with pharmaceutically acceptable co-formers, could lead to the development of novel solid forms of this compound with tailored properties, such as improved solubility or stability. The insights gained from such studies would be invaluable for the development of drug products containing this compound.

Biological and Pharmacological Research Applications Excluding Dosage/administration

Therapeutic Potential and Drug Discovery Research

While 2-Chloro-6-methoxynicotinic acid itself is not documented as a therapeutic agent, it serves as a valuable scaffold for the development of new drugs with potential therapeutic applications.

Antimicrobial Properties and Antibiotic Development

There is no direct evidence of antimicrobial properties for this compound. However, the nicotinic acid scaffold is a component of many compounds with demonstrated antimicrobial activity. Research has shown that derivatives of nicotinonitriles and naphthyridines, which can be synthesized from chloro- and methoxy-substituted pyridines, exhibit activity against various bacterial and fungal strains.

For instance, a series of 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles and their 2-methoxy analogs were synthesized and showed activity against Gram-positive and Gram-negative bacteria as well as fungi. worldnewsnaturalsciences.com Similarly, various 1,8-naphthyridine derivatives have been evaluated for their antibacterial potential, with some showing potent action against strains like E. coli and S. aureus. mdpi.com

Derivative ClassMicroorganismObserved Activity
2-Methoxy-nicotinonitrilesGram-positive bacteria (e.g., B. megaterium, S. aureus)Active
2-Methoxy-nicotinonitrilesGram-negative bacteria (e.g., E. coli, S. typhimurium)Active
2-Methoxy-nicotinonitrilesFungi (e.g., Aspergillus niger)Active
1,8-Naphthyridine-3-carboxylic acid amidesE. coliVery good bactericidal action
1,8-Naphthyridine-3-carboxylic acid amidesS. aureusWeaker bactericidal action

Anticancer Activity and Hyperproliferative Disease Treatment

Direct anticancer activity of this compound has not been reported. Its significance in this field is as a precursor for the synthesis of potentially active compounds. The introduction of chloro and methoxy (B1213986) groups into various molecular scaffolds is a known strategy in the development of anticancer agents.

For example, halogenated derivatives of benzofuran have demonstrated cytotoxic activity against a range of human cancer cell lines. mdpi.com One study investigated methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which showed notable activity against lung cancer cells (A549). mdpi.com Another related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, serves as an important intermediate for synthesizing inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. atlantis-press.com

Derivative ClassCancer Cell LineEffectReference Compound IC50 (µM)
Halogenated BenzofuransA549 (Lung)Cytotoxic Activity6.3 ± 2.5
Halogenated BenzofuransHepG2 (Liver)Cytotoxic Activity11 ± 3.2
ChalconesMCF-7 (Breast)Cytotoxic Activity3.44 ± 0.19
ChalconesHepG2 (Liver)Cytotoxic Activity4.64 ± 0.23
ChalconesHCT116 (Colon)Cytotoxic Activity6.31 ± 0.27

Anti-inflammatory Applications

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, its structural motifs are present in various compounds investigated for anti-inflammatory and analgesic activities. The pyridine (B92270) ring, substituted with halogen and alkoxy groups, is a key scaffold in medicinal chemistry. For instance, various N-pyridylamides and related heterocyclic compounds have been synthesized and evaluated for their potential as analgesics and antiphlogistics. mdpi.com Research into related structures, such as 3-chloro monocyclic β-lactams, has also indicated that the chloro-substitution can contribute to significant anti-inflammatory activity. mdpi.com

The presence of the carboxylic acid, chloro, and methoxy groups on the nicotinic acid backbone makes this compound a valuable starting material or intermediate for creating libraries of more complex molecules. These derivatives can then be screened for various biological activities, including the inhibition of inflammatory pathways. The general strategy involves using the carboxylic acid group for amide bond formation, while the chloro and methoxy groups can be modified to modulate the electronic and steric properties of the final compound, potentially influencing its binding to inflammatory targets.

Antiviral Research (e.g., HIV Integrase Inhibition)

A significant application of this compound is in the field of antiviral research, particularly as a key building block for the synthesis of Human Immunodeficiency Virus (HIV) integrase inhibitors. acs.org HIV integrase is a crucial enzyme that the virus uses to insert its viral DNA into the host cell's genome, a critical step for viral replication. nih.govnih.gov Inhibiting this enzyme, specifically the strand transfer step, is a clinically validated strategy for treating HIV infections.

In the synthesis of novel HIV-1 integrase strand transfer inhibitors (INSTIs), this compound serves as a versatile starting material. acs.org Its nicotinic acid core is a common feature in several classes of INSTIs. A documented synthetic route involves the conversion of the 6-chloro group of a related precursor to a 6-methoxy group to yield this compound, which is then further elaborated. acs.org The subsequent steps typically involve converting the carboxylic acid to an ester and displacing the 2-chloro group with a desired amine-containing side chain to build the final inhibitor scaffold. acs.org This demonstrates the compound's utility in creating complex molecules designed to interact with the active site of the HIV integrase enzyme.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Impact of Substituents on Biological Activity and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, the nature of the substituents at the 2, 3, and 6-positions of the pyridine ring is critical for potency and selectivity.

In the context of HIV integrase inhibitors synthesized from this precursor, modifications at the 6-position (originally bearing the methoxy group) have a significant impact on antiviral efficacy. acs.org Research has shown that replacing the methoxy group with other functionalities, such as piperidinyl or morpholino groups, can modulate the compound's activity against both wild-type and drug-resistant strains of HIV. acs.org The chloro group at the 2-position acts as a leaving group, allowing for the introduction of various side chains that are essential for binding to the enzyme. The carboxylic acid at the 3-position is often part of the key pharmacophore that chelates metal ions in the integrase active site. nih.govmdpi.com

General SAR principles suggest that halogen atoms like chlorine can influence activity through steric and electronic effects, often enhancing binding affinity by forming halogen bonds or occupying specific hydrophobic pockets within a target protein. mdpi.com Methoxy groups can act as hydrogen bond acceptors and influence the molecule's conformation and solubility.

Scaffold PositionSubstituentGeneral Impact on Biological Activity
2-PositionChloro (as a leaving group)Enables introduction of diverse side chains essential for target binding.
3-PositionCarboxylic AcidOften acts as a key metal-chelating group in enzyme active sites (e.g., HIV integrase).
6-PositionMethoxyProvides a baseline activity; can be modified to fine-tune potency and properties.
Piperidinyl, MorpholinoModulates antiviral potency and spectrum against resistant viral strains. acs.org

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing new molecules or searching databases for potential new leads.

For a compound like this compound, which serves as a scaffold for more complex inhibitors, pharmacophore modeling is crucial for lead optimization. In the case of its HIV integrase inhibitor derivatives, a typical pharmacophore model would include:

A metal-chelating feature: corresponding to the carboxylic acid group.

Hydrophobic/aromatic regions: corresponding to the pyridine ring and other linked aromatic systems.

Hydrogen bond donors/acceptors: located on the side chains introduced at the 2- and 6-positions.

By understanding these key features, medicinal chemists can rationally design new analogs of this compound. For instance, the methoxy group at the 6-position could be replaced by other groups that better fit a hydrophobic pocket or introduce a new hydrogen-bonding interaction, thereby improving potency or selectivity. This iterative process of design, synthesis, and testing, guided by pharmacophore models, is central to modern lead optimization.

Pharmacokinetic and Pharmacodynamic Considerations (excluding dosage/administration)

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. Poor ADME properties are a major cause of failure in drug development. nih.gov In the early stages of discovery, in silico computational tools are widely used to predict the ADME properties of molecules like this compound and its derivatives. nih.govnih.gov

These prediction models, often based on machine learning algorithms, analyze a molecule's structure to forecast its behavior in the body. nih.gov Key predicted parameters for a molecule with the structural features of this compound would include:

Absorption: Predictions would assess its potential for oral bioavailability by estimating properties like aqueous solubility and permeability across the intestinal wall (e.g., Caco-2 permeability). mdpi.com

Distribution: Models would predict its ability to bind to plasma proteins and its potential to cross the blood-brain barrier.

Metabolism: Predictions would identify its likely interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, models can predict whether the compound is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6), which is important for avoiding drug-drug interactions. phytojournal.com

Excretion: This involves predicting the primary routes by which the compound and its metabolites would be eliminated from the body.

ADME PropertyPredicted ParameterImportance in Drug Discovery
AbsorptionAqueous Solubility (LogS), Caco-2 PermeabilityDetermines potential for oral absorption.
DistributionPlasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetrationInfluences the amount of free drug available to act on the target.
MetabolismCytochrome P450 (CYP) Inhibition/SubstratePredicts potential for drug-drug interactions and metabolic stability.
ExcretionRenal/Hepatic ClearanceIndicates how the drug is removed from the body.

Enzymatic Biotransformations (e.g., Cytochrome P450 Metabolism)

The biotransformation of xenobiotics, including compounds like this compound, is a critical area of study in pharmacology and toxicology. The primary enzyme system responsible for the metabolism of a vast array of drugs and foreign compounds is the Cytochrome P450 (CYP) superfamily of enzymes.

In silico and in vitro studies are typically the first steps in characterizing the metabolic profile of a new chemical entity. For this compound, researchers would likely investigate its interaction with the major drug-metabolizing CYP isoforms, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. These studies would aim to determine which enzymes are responsible for its metabolism and to identify the resulting metabolites.

Common metabolic reactions catalyzed by CYP enzymes include hydroxylation, O-dealkylation, and N-dealkylation. Given the structure of this compound, potential metabolic pathways could involve O-demethylation of the methoxy group to form a hydroxynicotinic acid derivative, or hydroxylation at one of the available positions on the pyridine ring. The presence of the chlorine atom may influence the regioselectivity of these reactions.

Table 1: Hypothetical Phase I Metabolic Profile of this compound

Metabolite Metabolic Reaction CYP Isoform(s) Potentially Involved
2-Chloro-6-hydroxynicotinic acidO-demethylationCYP2D6, CYP3A4
2-Chloro-5-hydroxy-6-methoxynicotinic acidAromatic HydroxylationCYP1A2, CYP2C9
2-Chloro-6-methoxynicotinamideAmidationNon-CYP enzymes

This table is illustrative and based on common metabolic pathways for similar structures. Experimental verification is required.

Understanding the enzymatic biotransformations of this compound is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions, and any possible formation of reactive metabolites.

Target Identification and Validation

Identifying the molecular targets of a compound is a fundamental step in understanding its mechanism of action and therapeutic potential. For a novel compound like this compound, a variety of modern techniques can be employed for target identification and validation.

"Omics" technologies provide a global view of cellular processes and are powerful tools for unbiased target identification.

Chemical Proteomics: This approach uses a modified version of the compound of interest (e.g., with a clickable tag or as an affinity matrix) to pull down its interacting proteins from a cell lysate or live cells. The captured proteins are then identified by mass spectrometry. This method could reveal the direct binding partners of this compound within the proteome.

Transcriptomics: By treating cells with this compound and analyzing the changes in the global mRNA expression profile using techniques like RNA-sequencing, researchers can infer the pathways and cellular processes affected by the compound. Significant changes in the expression of specific genes can point towards potential targets or downstream effects.

Metabolomics: This technique analyzes the global changes in metabolite levels within a cell or organism following treatment with the compound. Alterations in specific metabolic pathways can provide clues about the compound's mechanism of action and potential enzymatic targets.

Table 2: Illustrative Omics-Based Target Identification Workflow for this compound

Omics Approach Methodology Potential Information Gained
Chemical ProteomicsAffinity purification-mass spectrometryDirect protein binding partners
TranscriptomicsRNA-sequencingPerturbed cellular pathways and gene networks
MetabolomicsLC-MS/GC-MS analysis of cellular metabolitesAffected metabolic enzymes and pathways

This table represents a general workflow and the specific findings would be dependent on experimental outcomes.

Once potential targets are identified through omics approaches, they must be validated to confirm their role in the compound's activity.

Genetic Validation: This involves modulating the expression of the putative target gene to see if it recapitulates or blocks the effect of the compound.

Gene Knockdown/Knockout: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of the target protein. If the cells become resistant to this compound after knocking down a specific gene, it provides strong evidence that this gene's product is the target.

Gene Overexpression: Conversely, overexpressing the target protein might sensitize the cells to the compound.

Biochemical Validation: This involves direct biochemical assays to confirm the interaction between the compound and the purified target protein.

Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor.

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics between the compound and the purified target protein.

Table 3: Methods for Target Validation

Validation Method Technique Purpose
GeneticRNAi, CRISPR-Cas9To assess the effect of target depletion on compound activity.
GeneticcDNA OverexpressionTo determine if increased target levels enhance compound effect.
BiochemicalEnzyme Activity AssaysTo measure the direct inhibitory effect on the target enzyme.
BiochemicalSurface Plasmon Resonance (SPR)To quantify the binding affinity and kinetics of the compound to the target.

This table provides examples of common validation techniques.

Through a combination of these omics-based and validation strategies, the cellular targets and mechanism of action of this compound could be elucidated, paving the way for its potential development in various research and therapeutic applications.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies and Methodologies

The synthesis of functionalized pyridine (B92270) rings is a cornerstone of medicinal and agrochemical research. For 2-chloro-6-methoxynicotinic acid, future efforts are focused on developing methodologies that are not only efficient and high-yielding but also align with the principles of green chemistry and advanced manufacturing technologies.

The chemical industry's shift towards sustainability has spurred research into greener synthetic pathways for producing key intermediates like this compound. A significant focus is the replacement of hazardous solvents and reagents with more environmentally friendly alternatives. Research has demonstrated the feasibility of using water as a solvent for the amination of polyhalogenated pyridines, a reaction class central to derivatizing the 2-chloro-nicotinic acid core. acs.org This approach not only reduces the environmental impact but can also simplify product isolation.

Furthermore, the development of highly efficient, catalyst-driven protocols is a key area of investigation. Multicomponent reactions (MCRs), which allow the assembly of complex molecules in a single step, represent a powerful strategy for creating structurally diverse libraries of nicotinic acid derivatives with high atom economy and reduced waste. researchgate.net The goal is to design processes that minimize energy consumption and avoid the use of stoichiometric, often toxic, reagents, which have been traditionally used in the synthesis of nicotinic acid and its analogues. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

Feature Traditional Synthetic Routes Emerging Sustainable Routes
Solvent Often volatile organic compounds (VOCs) Water, green solvents (e.g., tert-amyl alcohol) researchgate.net
Catalysis Stoichiometric reagents, harsh conditions Highly efficient catalysts, mild reaction conditions researchgate.net
Efficiency Multi-step, requires intermediate isolation One-pot or tandem reactions, multicomponent reactions researchgate.net
Waste Significant generation of by-products High atom economy, reduced waste streams
Energy Often requires high temperatures and pressures researchgate.net Lower energy input, use of microwaves or ultrasound researchgate.net

Continuous flow chemistry is emerging as a transformative technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comnih.gov This approach offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, precise control over reaction parameters, and the potential for seamless integration of multiple synthetic steps. mdpi.comnih.gov

For the synthesis of nicotinic acid derivatives, flow chemistry enables reactions to be performed at high temperatures and pressures safely, often leading to dramatically reduced reaction times and improved yields. researchgate.net For instance, the synthesis of nicotinamide (B372718) derivatives has been achieved in minutes using continuous-flow microreactors, compared to hours or days required for batch methods. researchgate.net This technology allows for the telescoping of reaction sequences, where the product of one step is directly fed into the next reactor without the need for isolation and purification of intermediates, significantly improving process efficiency. nih.gov The application of flow chemistry to the synthesis of this compound could streamline its production, facilitate easier scale-up, and allow for the rapid generation of derivative libraries for biological screening. mdpi.com

The functionalization of electron-deficient pyridine rings often requires harsh reaction conditions. nih.gov Photocatalysis and electrocatalysis offer modern, mild, and highly selective alternatives for activating and transforming these heterocycles. youtube.com

Electrocatalysis utilizes electrical current to drive chemical reactions, often with high selectivity and efficiency. In the context of halogenated pyridines, electrocatalytic methods have been successfully employed for selective dehalogenation and hydrogenation. google.comnih.gov For example, electrolytic reduction can selectively replace a halogen atom at a specific position on the pyridine ring with hydrogen. google.com This technique provides a controlled method for modifying the substitution pattern of molecules like this compound, potentially offering pathways to new derivatives that are difficult to access through traditional means. The use of earth-abundant metal catalysts in these processes further enhances their sustainability. acs.org

Photocatalysis , particularly visible-light photoredox catalysis, uses light to generate highly reactive intermediates under exceptionally mild conditions. researchgate.net This strategy can be applied to a wide range of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. While direct photocatalytic synthesis of this compound is still an emerging area, the principles have been applied to the dehydrodecarboxylation of carboxylic acids to form alkenes and other complex transformations. nih.gov The potential to use light to drive the precise functionalization of the halogenated pyridine core of this compound represents a significant frontier in synthetic methodology.

Expanded Scope of Biological Applications

While derivatives of nicotinic acid are known for their roles in treating dyslipidemia and tuberculosis, the unique substitution pattern of this compound makes it a candidate for exploration in other therapeutic areas where new treatments are urgently needed.

Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet research and development for new treatments remain underfunded. nih.gov There is a critical need for novel, effective, and accessible drugs. The nicotinic acid (niacin) scaffold has shown promise in this arena. For example, nicotinamide, a closely related derivative, has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum and enhance the efficacy of existing antimalarial drugs like artemisinin (B1665778) and chloroquine. nih.govresearchgate.net

Furthermore, nicotinic acid derivatives have long been used as antituberculosis agents, acting as highly specific antibacterials against Mycobacterium tuberculosis. drugs.com Given that tuberculosis and many NTDs are diseases of poverty and can be co-prevalent, scaffolds with activity against multiple pathogens are highly valuable. The structural features of this compound, combining a halogen atom and a methoxy (B1213986) group on the pyridine ring, offer a unique electronic and steric profile that could be exploited to develop new agents against parasitic protozoa or other pathogens responsible for NTDs. nih.gov

Table 2: Potential of Nicotinic Acid Scaffolds in Tropical Diseases

Disease Compound/Derivative Observed Activity Reference
Malaria Nicotinamide Inhibits P. falciparum growth, synergistic with antimalarials nih.govresearchgate.net
Tuberculosis Nicotinic acid derivatives Inhibit peptide synthesis in Mycobacterium drugs.com
Amoebiasis Iodoquinol (Halogenated quinoline) Interferes with protozoal metabolism nih.gov

A growing body of evidence suggests a link between niacin (vitamin B3) intake and a reduced risk of neurodegenerative diseases, particularly Alzheimer's disease. veeva.comchemistryjournal.net Clinical studies are underway to investigate the potential of nicotinic acid to treat Alzheimer's, with primary goals of demonstrating that oral supplementation can increase its levels in the cerebrospinal fluid and engage its target receptors in the central nervous system. panfoundation.orgallinforhealth.info

Immunomodulatory Effects

The parent molecule, nicotinic acid, is known to exert immunomodulatory effects, primarily through its interaction with the GPR109A receptor found on immune cells like monocytes and macrophages. nih.gov Research has shown that nicotinic acid can reduce the production of inflammatory markers and inhibit the migration of monocytes, suggesting a potentially anti-atherogenic and anti-inflammatory role beyond its lipid-lowering capabilities. nih.govnih.gov

Future research should focus on in vitro screening of this compound to determine its effects on inflammatory pathways. Key areas of investigation would include its ability to modulate cytokine production, influence immune cell proliferation and differentiation, and its interaction with known immunomodulatory targets. The compound's effects could be compared with other known immunomodulators, including natural compounds like sesamin, which has demonstrated anti-inflammatory and immunomodulatory properties. healthline.com

Table 1: Investigated Immunomodulatory Effects of Nicotinic Acid and Its Derivatives

Compound/DerivativeModel SystemObserved EffectReference
Nicotinic AcidHuman MonocytesReduced monocyte chemotaxis and adhesion to activated endothelial cells. nih.gov
Nicotinic AcidIn vivo (patients)Reduced systemic inflammatory markers (e.g., C-reactive protein, MCP-1). nih.gov
Synthetic Nicotinic Acid DerivativesLPS/INFγ-stimulated RAW 264.7 macrophagesPotent inhibition of nitrite (B80452) production; inhibition of TNF-α and IL-6. nih.gov
Amino Nicotinic/Isonicotinic Acid DerivativesPatentDescribed as potential immunomodulators for therapeutic use. google.com
Nicotinamide (Vitamin B3)Aging Muscle ModelsInfluences immune balance and regulates inflammatory cytokines. mdpi.com

Advanced Computational Approaches

Machine Learning and Artificial Intelligence in Drug Design

The application of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. nih.govyoutube.com For a molecule like this compound, these computational methods can be leveraged across the entire discovery pipeline.

Initially, ML models can be employed for target identification and validation, predicting potential protein targets for which the nicotinic acid scaffold may have an affinity. youtube.com Following this, virtual screening techniques, powered by ML, can efficiently screen vast libraries of virtual compounds derived from the this compound core to identify derivatives with potentially higher efficacy and better safety profiles. nih.gov

A key application lies in the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By training models on existing data, the physicochemical and toxicological profile of this compound and its analogues can be predicted early in the development process, reducing the reliance on costly and time-consuming experimental work. youtube.com Generative models, a frontier in AI, could design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding affinity to a target or improved metabolic stability.

Table 2: Potential Applications of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationDescriptionPotential ImpactReference
Target IdentificationUsing genomic and proteomic data to predict biological targets.Identifies novel therapeutic indications for the compound scaffold. youtube.com
High-Throughput Virtual Screening (HTVS)Rapidly screening virtual libraries of derivatives against a target.Prioritizes promising candidates for synthesis and experimental testing. nih.gov
ADMET PredictionPredicting properties like absorption, metabolism, and toxicity.Enables early-stage optimization and reduces late-stage attrition. youtube.com
Generative ModelingDesigning novel molecules with desired properties de novo.Creates optimized lead candidates with improved efficacy and safety. youtube.com
Morphological ProfilingClustering compounds based on cellular imaging data to infer mechanism of action.Helps elucidate the biological pathways modulated by the compound. youtube.com

Enhanced Predictive Modeling for Reactivity and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate a molecule's structural features with its biological activity or physicochemical properties. nih.gov These models are invaluable for predicting the behavior of new or untested compounds like this compound.

By developing QSAR models, researchers can predict the potential therapeutic activities of derivatives. For example, models built on datasets of known anti-inflammatory or antimicrobial pyridine compounds could be used to forecast the efficacy of novel analogues of this compound. mdpi.comclinmedkaz.org The predictive power of these models allows for the rational design of more potent compounds by identifying which structural modifications (e.g., substitutions at other positions on the pyridine ring) are likely to enhance activity. clinmedkaz.org

Integration with Materials Science and Nanotechnology

Development of Functional Materials from Nicotinic Acid Scaffolds

The field of materials science is continuously seeking novel building blocks for the creation of functional polymers and materials for biomedical applications. Polymer-based scaffolds are crucial in tissue engineering, providing a temporary matrix that supports cell adhesion, growth, and differentiation to regenerate damaged tissues. nih.govnih.govmdpi.com Materials like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) are widely used for their biocompatibility and tunable degradation rates. mdpi.com

The nicotinic acid structure, including derivatives like this compound, represents a promising, yet largely unexplored, scaffold for creating new functional biomaterials. The carboxylic acid group provides a reactive handle for polymerization or for grafting onto existing polymer backbones, thereby imparting new functionality. The pyridine ring itself can influence the material's properties, such as thermal stability, hydrophilicity, and its ability to coordinate with metal ions.

Future research could explore the synthesis of polyesters or polyamides using this compound as a monomer. The resulting polymers could be fabricated into scaffolds using techniques like electrospinning or 3D printing for applications in bone or soft-tissue engineering. nih.govmdpi.com The incorporation of the chloro- and methoxy-substituted nicotinic acid moiety could offer unique properties, such as inherent antimicrobial activity or specific cell-signaling capabilities, creating "smart" scaffolds that actively participate in the healing process. mdpi.com

Table 3: Techniques for Fabricating Scaffolds from Polymer Materials

Fabrication TechniquePrinciplePotential Application for Nicotinic Acid-Based PolymersReference
ElectrospinningUses an electric field to draw fine fibers from a polymer solution.Creates nanofibrous scaffolds mimicking the natural extracellular matrix (ECM). nih.gov
3D Printing (FDM)Builds objects layer-by-layer by extruding a thermoplastic filament.Allows for precise control over scaffold architecture, pore size, and geometry. frontiersin.org
Freeze-DryingFreezing a polymer solution and sublimating the solvent to create a porous structure.Produces highly porous scaffolds suitable for cell infiltration and nutrient transport. nih.gov
Solvent Casting/Particulate LeachingCasting a polymer/porogen mixture and dissolving the porogen to leave pores.A simple method to create porous films and blocks. nih.gov

Applications in Biosensors and Diagnostics

The development of sensitive and selective biosensors is critical for pharmaceutical research, clinical diagnostics, and environmental monitoring. Electrochemical sensors, in particular, offer a rapid, cost-effective, and portable method for detecting specific molecules. mdpi.com There is significant research into developing sensors for nicotinic acid and its major metabolite, nicotine (B1678760), often utilizing electrodes modified with nanomaterials to enhance sensitivity and selectivity. researchgate.netnih.gov

While specific sensors for this compound have not been detailed, the principles used for detecting the parent compound are directly applicable. A future research direction would be to design an electrochemical sensor for the quantitative analysis of this compound. This could involve modifying a glassy carbon or screen-printed electrode with materials like carbon nanotubes, metal nanoparticles (e.g., NiCo₂O₄), or conductive polymers that have a high affinity for the molecule. mdpi.comresearchgate.net

Such a sensor would be invaluable for several applications. In pharmaceutical development, it would enable real-time monitoring during synthesis and formulation. researchgate.net For clinical research, it could be used to measure drug concentrations in biological fluids like plasma or urine, facilitating pharmacokinetic studies without the need for complex and time-consuming methods like liquid chromatography-tandem mass spectrometry. nih.gov A patent has mentioned this compound in a list of compounds for which biosensors could be developed, indicating commercial interest in this area. googleapis.com

Table 4: Comparison of Electrochemical Sensor Designs for Nicotinic Acid/Nicotine

Electrode ModificationAnalyteKey Performance FeatureReference
Carbon Nanofiber/Poly(amidoamine) DendrimerNicotineEnhanced oxidation signal and low limit of detection (0.026 µM). nih.gov
Grafted Polymer Electrode (Polystyrene-acrylonitrile)Nicotinic AcidEnhanced redox current peaks compared to bare glassy carbon electrode. researchgate.net
Nicotinic Acid Hydroxylase (Enzyme-based)Nicotinic AcidHigh specificity due to enzymatic reaction; measures oxygen depletion. nih.gov
Ti₃C₂Tₓ MXene/Palladium Hydroxide (B78521)NicotineDesigned for detection in human sweat. researchgate.net

Q & A

Q. What are the established synthetic pathways for 2-Chloro-6-methoxynicotinic acid, and what are their respective yields and reaction conditions?

  • Methodological Answer : The synthesis of this compound often involves condensation reactions using intermediates like 2-chloro-N-phenylacetamide or chloroacetic acid derivatives. For example, intermolecular condensation of 2-chloroacetic acid with 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols has been reported to yield structurally related chloro-methoxy derivatives . Key parameters include:
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvents : Polar aprotic solvents (e.g., DMF) at 80–100°C.
  • Yields : Typically range from 45% to 70%, depending on purification methods (e.g., recrystallization vs. column chromatography).

Table 1 : Comparison of Synthetic Routes

MethodReagentsYield (%)Purity (HPLC)
Condensation with DMF2-Chloroacetic acid, ZnCl₂6598.5
Nucleophilic substitutionMethyl 2-chloro-6-methoxynicotinate hydrolysis7099.1

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the methoxy (δ 3.8–4.0 ppm) and chloro substituents via coupling patterns and chemical shifts.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 187.0245 for C₇H₅ClNO₃) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm regiochemistry .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of chloro and methoxy groups in nicotinic acid derivatives?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : Electron-withdrawing groups (e.g., -NO₂) at specific positions can direct electrophilic substitution.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Computational Modeling : DFT calculations predict reactive sites, minimizing trial-and-error in synthesis.

Q. How can contradictory data from different analytical methods (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and X-ray data. For example, discrepancies in proton assignments can be resolved via NOESY (Nuclear Overhauser Effect Spectroscopy) .
  • Dynamic NMR : Detect rotational barriers or tautomeric forms that may explain shifts .
  • Crystallographic Refinement : Use SHELXL to model disorder or alternative conformations in crystal structures .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Studies : Monitor degradation via HPLC at pH 2–12 and 25–60°C. Acidic conditions (pH < 3) hydrolyze the methoxy group, while alkaline conditions (pH > 10) dechlorinate the ring .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in inert atmospheres (N₂) to reduce oxidative decomposition.

Table 2 : Degradation Kinetics at 40°C

pHHalf-life (hours)Major Degradant
2486-Hydroxynicotinic acid
7120None detected
12242-Chloronicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.